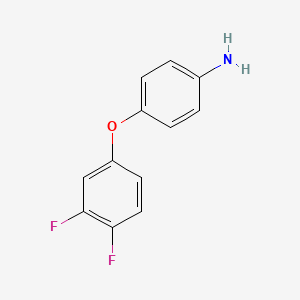

4-(3,4-Difluorophenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Difluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉F₂NO It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety

Métodos De Preparación

4-(3,4-Difluorophenoxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-difluorophenol with aniline in the presence of an alkali to form N-(phenyl) 3,4-difluoroaniline. This intermediate is then reacted with phenol under acidic conditions to yield this compound . Industrial production methods may vary, but they typically involve similar reaction steps with optimizations for yield, cost, and environmental impact.

Análisis De Reacciones Químicas

4-(3,4-Difluorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(3,4-Difluorophenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(3,4-Difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-(3,4-Difluorophenoxy)aniline can be compared with other similar compounds, such as:

- 4-(2,3-Difluorophenoxy)aniline

- 4-(3,5-Difluorophenoxy)aniline

- 4-(3,4-Dichlorophenoxy)aniline

These compounds share similar structural features but differ in the position and type of substituents on the phenoxy group. The unique arrangement of fluorine atoms in this compound imparts distinct chemical properties, such as reactivity and binding affinity, making it a valuable compound for specific applications.

Actividad Biológica

4-(3,4-Difluorophenoxy)aniline is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an aniline moiety, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Structure and Formula

- Chemical Name : this compound

- Molecular Formula : C₁₂H₉F₂NO

- CAS Number : 383126-84-9

- MDL Number : MFCD02663360

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.2 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on related fluoroanilines suggest that the introduction of fluorine atoms enhances their interaction with microbial targets, potentially increasing their efficacy against various pathogens .

Anticancer Activity

The anticancer properties of fluorinated anilines have been extensively studied. A significant finding is the bioactivation of these compounds to reactive intermediates such as benzoquinoneimines, which can interact with cellular macromolecules, leading to apoptosis in cancer cells. This mechanism has been observed in various studies involving structurally similar compounds, suggesting a potential for this compound to exhibit similar effects .

Case Studies

- Fluoroanilines and Cancer Cell Lines :

- Antimicrobial Activity :

- Another investigation focused on the antimicrobial properties of various aniline derivatives. The findings revealed that compounds with fluorine substitutions showed improved activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing biological efficacy .

The proposed mechanism for the biological activity of this compound involves:

- Bioactivation : The compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of electrophilic species that can bind to nucleophilic sites in proteins and nucleic acids.

- Cellular Interaction : These reactive intermediates may disrupt cellular homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Studies

A comparative analysis of various fluorinated anilines has shown that:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Fluoroaniline | Low | Moderate |

| Pentafluoroaniline | High | High |

These findings suggest that this compound may possess a favorable profile for further development as a therapeutic agent.

Propiedades

IUPAC Name |

4-(3,4-difluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXWEGLCUFEKGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649868 |

Source

|

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383126-84-9 |

Source

|

| Record name | 4-(3,4-Difluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.